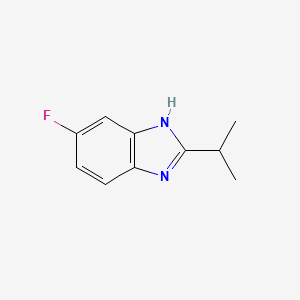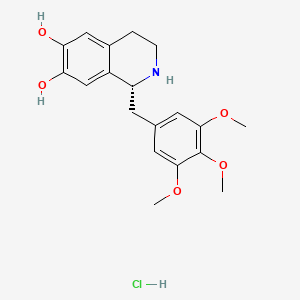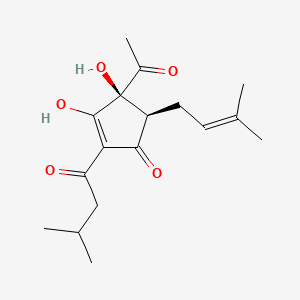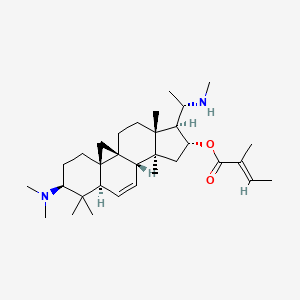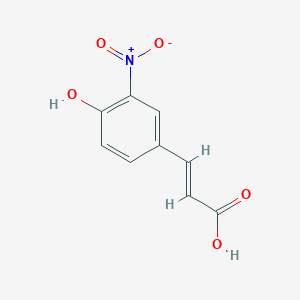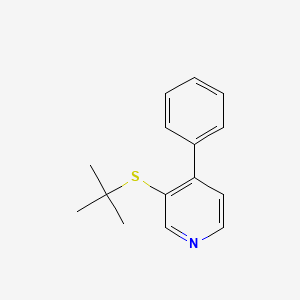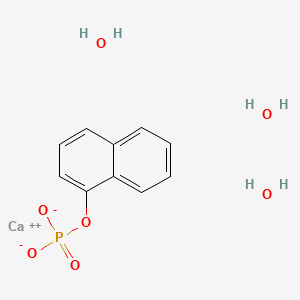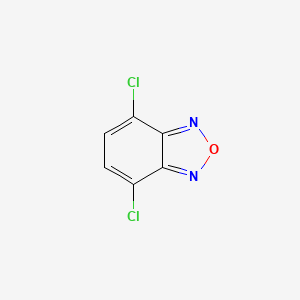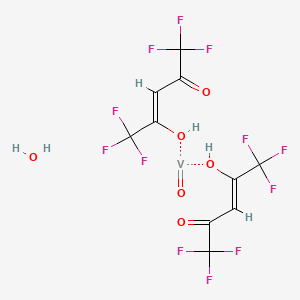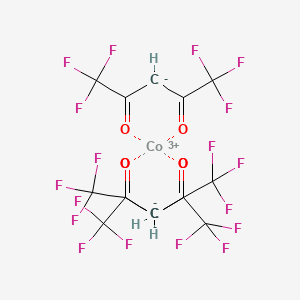![molecular formula C13H14N4O4 B579746 N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline CAS No. 15419-46-2](/img/structure/B579746.png)
N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexene ring, an aldehyde group, and a hydrazone linkage with a 2,4-dinitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline typically involves the reaction of 1-Cyclohexene-1-carbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the hydrazone product is formed. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of aldehydes and ketones.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research involving this compound includes its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline involves its interaction with nucleophiles and electrophiles. The hydrazone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde: This compound shares the cyclohexene ring and aldehyde group but lacks the hydrazone linkage and 2,4-dinitrophenyl group.
1-Cyclohexenecarboxaldehyde: Similar in structure but differs in the functional groups attached to the cyclohexene ring.
1-Formyl-1-cyclohexene: Another related compound with a formyl group attached to the cyclohexene ring.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
15419-46-2 |
|---|---|
Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.279 |
IUPAC Name |
N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H14N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h4,6-9,15H,1-3,5H2/b14-9- |
InChI Key |
JPIXPNSULPIZCW-ZROIWOOFSA-N |
SMILES |
C1CCC(=CC1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
1-Cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



